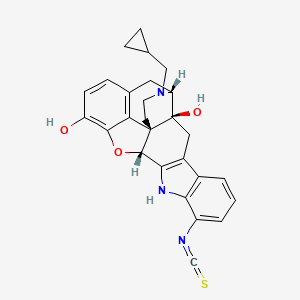
Naltrindole isothiocyanate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naltrindole isothiocyanate is a potent and selective delta opioid receptor antagonist. It is a derivative of naltrindole, which is known for its high affinity and selectivity for delta opioid receptors. This compound has been extensively studied for its potential therapeutic applications, particularly in the context of pain management and addiction treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions: Naltrindole isothiocyanate can be synthesized through a series of chemical reactions starting from naltrindole. The primary synthetic route involves the reaction of naltrindole with thiophosgene or other isothiocyanate-generating reagents under controlled conditions. The reaction typically requires an inert atmosphere and a suitable solvent such as dichloromethane .
Industrial Production Methods: Industrial production of naltrindole isothiocyanate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Naltrindole isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form thiourea derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form naltrindole and carbonyl sulfide.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Hydrolysis Conditions: Typically involve aqueous solutions and mild acidic or basic conditions.
Major Products:
Thiourea Derivatives: Formed from substitution reactions.
Naltrindole and Carbonyl Sulfide: Formed from hydrolysis.
Scientific Research Applications
Naltrindole isothiocyanate has a wide range of scientific research applications:
Mechanism of Action
Naltrindole isothiocyanate exerts its effects by selectively binding to delta opioid receptors. This binding inhibits the receptor’s activity, thereby blocking the effects of endogenous and exogenous opioids. The compound’s mechanism involves the disruption of G-protein coupled receptor signaling pathways, leading to reduced pain perception and opioid dependence .
Comparison with Similar Compounds
Naltrindole: The parent compound, also a delta opioid receptor antagonist.
Phenyl Ethyl Isothiocyanate: Another isothiocyanate with different biological activities.
Sulforaphane: A well-known isothiocyanate with anticancer properties.
Uniqueness: Naltrindole isothiocyanate is unique due to its high selectivity for delta opioid receptors and its potential therapeutic applications in pain management and addiction treatment. Unlike other isothiocyanates, it specifically targets opioid receptors, making it a valuable tool in opioid research .
Properties
Molecular Formula |
C27H25N3O3S |
|---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
(1S,2S,13R,21R)-22-(cyclopropylmethyl)-9-isothiocyanato-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaene-2,16-diol |
InChI |
InChI=1S/C27H25N3O3S/c31-19-7-6-15-10-20-27(32)11-17-16-2-1-3-18(28-13-34)22(16)29-23(17)25-26(27,21(15)24(19)33-25)8-9-30(20)12-14-4-5-14/h1-3,6-7,14,20,25,29,31-32H,4-5,8-12H2/t20-,25+,26+,27-/m1/s1 |
InChI Key |
STOXPPZNSYPOHZ-BQRPEJFJSA-N |
Isomeric SMILES |
C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C(=CC=C8)N=C=S |
Canonical SMILES |
C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C(=CC=C8)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


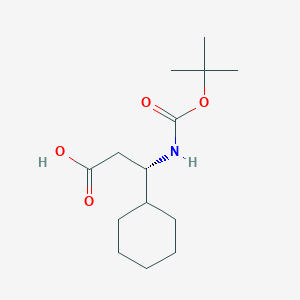

![(1R)-1-[(2R)-2-(2,4-difluorophenyl)-2-oxiranyl]ethanol](/img/structure/B13440096.png)
![2-[4-(1-Benzyltriazol-4-yl)anilino]benzamide](/img/structure/B13440105.png)
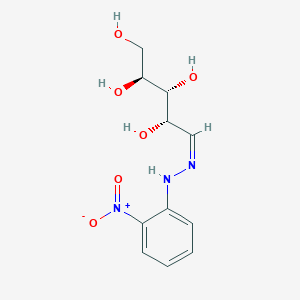
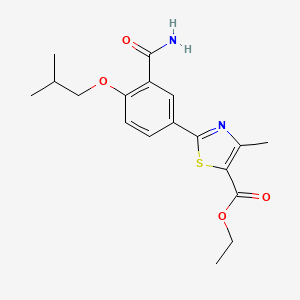

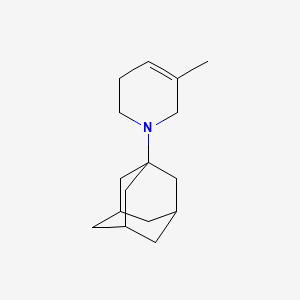
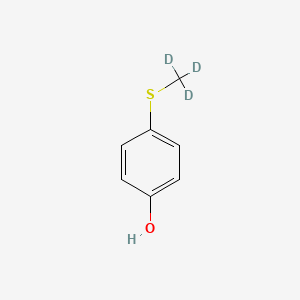
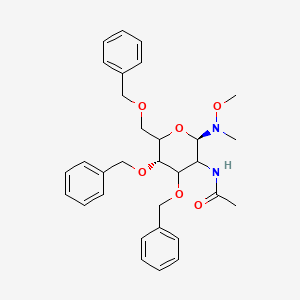
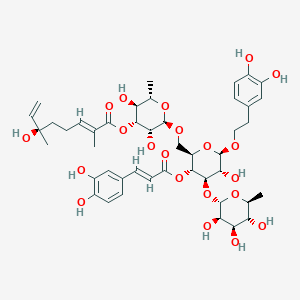

![Methyl 2-Ethoxy-1-((2'-(N-(trityloxy)carbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B13440162.png)
![(5S,8R,9S,10S,13S,14S,16R)-16-hydroxy-1,10,13-trimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13440172.png)
